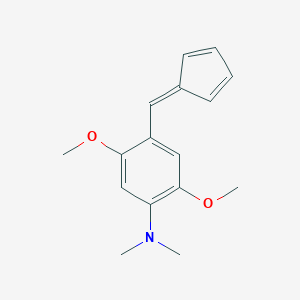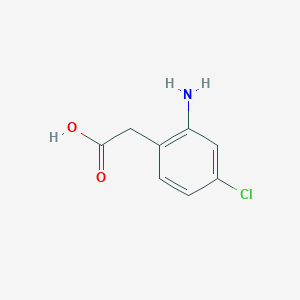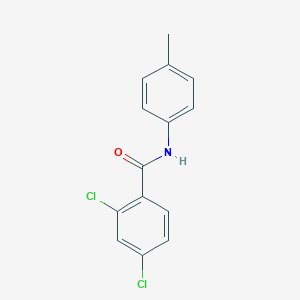
2,4-dichloro-N-(4-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(4-methylphenyl)benzamide, commonly known as DCMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCMB is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C14H11Cl2NO. In
Applications De Recherche Scientifique
DCMB has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DCMB has been investigated for its anticancer activity. Studies have shown that DCMB inhibits the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. DCMB has also been studied for its potential use as an anti-inflammatory agent.
In materials science, DCMB has been used as a building block for the synthesis of various functional materials such as liquid crystals and polymers. DCMB-based materials have shown promising properties such as high thermal stability and optical properties.
In environmental science, DCMB has been studied for its potential use as a herbicide. DCMB has been shown to inhibit the growth of various weeds and has low toxicity towards non-target organisms.
Mécanisme D'action
The mechanism of action of DCMB depends on its application. In medicinal chemistry, DCMB induces apoptosis in cancer cells by activating the caspase pathway. DCMB also blocks cell cycle progression by inhibiting cyclin-dependent kinases. In materials science, DCMB acts as a building block for the synthesis of functional materials. In environmental science, DCMB inhibits the growth of weeds by interfering with their photosynthetic machinery.
Biochemical and Physiological Effects:
DCMB has been shown to have low toxicity towards non-target organisms. However, studies have shown that DCMB can cause skin and eye irritation in humans. DCMB has also been shown to have acute toxicity towards aquatic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
DCMB has several advantages for lab experiments. It is readily available and relatively inexpensive. DCMB is also stable under normal laboratory conditions. However, DCMB has some limitations for lab experiments. It can be difficult to handle due to its low solubility in water. DCMB also has a strong odor, which can be unpleasant.
Orientations Futures
There are several future directions for the study of DCMB. In medicinal chemistry, DCMB could be further investigated for its potential use as an anticancer agent. The mechanism of action of DCMB could be further elucidated to identify potential targets for drug development. In materials science, DCMB could be used as a building block for the synthesis of new functional materials with improved properties. In environmental science, DCMB could be further studied for its potential use as a herbicide with low toxicity towards non-target organisms.
Méthodes De Synthèse
The synthesis of DCMB involves the reaction of 4-methylbenzoyl chloride with 2,4-dichloroaniline in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as chloroform or dichloromethane. The resulting product is then purified by recrystallization to obtain pure DCMB.
Propriétés
Numéro CAS |
6043-40-9 |
|---|---|
Formule moléculaire |
C14H11Cl2NO |
Poids moléculaire |
280.1 g/mol |
Nom IUPAC |
2,4-dichloro-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(15)8-13(12)16/h2-8H,1H3,(H,17,18) |
Clé InChI |
FZRJOZIKEYLMJT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Autres numéros CAS |
6043-40-9 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)


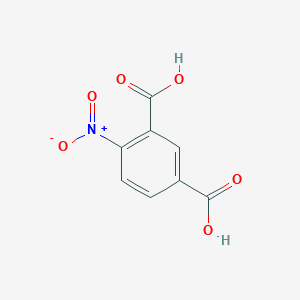

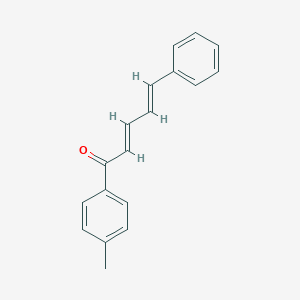



![1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine](/img/structure/B182644.png)

